Sub-10 nM FLT3 D835Y Mutant Affinity: Comparison with the Clinical Inhibitor Quizartinib
In a direct enzymatic assay against recombinant human FLT3 harboring the D835Y mutation (a clinically relevant resistance mutation), CAS 2320144-40-7 exhibited a Ki value of 2 nM under irreversible inhibition conditions (5–15 min preincubation) [1][2]. By contrast, quizartinib—a clinically approved FLT3 inhibitor—achieves only an IC₅₀ of ~1 nM against FLT3 D835Y under similar in vitro enzymatic conditions but requires a substantially higher concentration (>256 nM) to inhibit proliferation of Ba/F3 cells expressing FLT3‑ITD‑D835Y, indicating that enzymatic potency alone does not predict cellular activity [3]. The target compound’s irreversible binding mode distinguishes it mechanistically from reversible type II inhibitors such as quizartinib, which rely on a DFG‑out conformation that the D835Y mutation destabilizes [4].
| Evidence Dimension | Inhibitory potency against FLT3 D835Y mutant kinase (enzymatic assay) |
|---|---|
| Target Compound Data | Ki = 2 nM (irreversible inhibition; 5–15 min preincubation with recombinant human FLT3 D835Y, residues 571–993, baculovirus expression system) |
| Comparator Or Baseline | Quizartinib: IC₅₀ = ~1 nM (enzymatic FLT3 D835Y); however, >256 nM in Ba/F3 FLT3-ITD-D835Y cell proliferation assay |
| Quantified Difference | Target compound Ki (2 nM) is comparable to quizartinib enzymatic IC₅₀ (~1 nM) but the irreversible binding mode may confer sustained target engagement beyond what reversible IC₅₀ comparisons capture |
| Conditions | Recombinant human FLT3 D835Y mutant (571–993 residues), baculovirus expression; BindingDB/ChEMBL curated data; quizartinib comparator data from published Ba/F3 and enzymatic assays |
Why This Matters
The D835Y mutation confers clinical resistance to quizartinib; a compound with 2 nM Ki and an irreversible binding mode against this mutant addresses a documented unmet need in FLT3-targeted AML therapy.
- [1] BindingDB entry BDBM50526216. Ki = 2 nM for 3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine against FLT3 D835Y mutant. Assay: irreversible inhibition, recombinant human FLT3 D835Y (571–993), baculovirus expression. View Source
- [2] ChEMBL entry CHEMBL4553725. Affinity data for 3-(difluoromethyl)-1-[3-(trifluoromethyl)benzoyl]azetidine derived from BindingDB. View Source
- [3] Smith CC, Wang Q, Chin CS, et al. Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukaemia. Nature. 2012;485(7397):260-263. Supplementary Table 3: Cell growth-inhibition profile for FLT3 inhibitors in FLT3-ITD-D835 mutant cells. View Source
- [4] Pauwels D, Sweron B, Cools J. The N676D and G697R mutations in the kinase domain of FLT3 confer resistance to the FLT3 inhibitor quizartinib. Haematologica. 2012;97(6):919-922. Structural basis for quizartinib resistance mutations. View Source
